6,7-bis(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
6,7-bis(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a chromene ring fused with a triazolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-bis(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between enaminonitriles and benzohydrazides under microwave irradiation has been reported to yield triazolopyrimidine derivatives . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-mediated reactions can be advantageous due to their efficiency and reduced reaction times. Additionally, the scalability of these reactions ensures that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
6,7-bis(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The presence of reactive sites allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
6,7-bis(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-bis(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The inhibition of CDKs can result in cell cycle arrest and apoptosis, making it a promising candidate for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thieno[3,2-d]pyrimidine: Known for its diverse biological activities and synthetic versatility.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities and is used in medicinal chemistry.
Uniqueness
6,7-bis(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique structure, which combines a chromene ring with a triazolopyrimidine moiety
Properties
Molecular Formula |
C26H22N4O |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
9,11-bis(4-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C26H22N4O/c1-16-7-11-18(12-8-16)24-22-23(29-26-27-15-28-30(24)26)20-5-3-4-6-21(20)31-25(22)19-13-9-17(2)10-14-19/h3-15,24-25H,1-2H3,(H,27,28,29) |
InChI Key |
ROHLEPAAHCAKJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=C(C=C5)C)NC6=NC=NN26 |
Origin of Product |
United States |
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